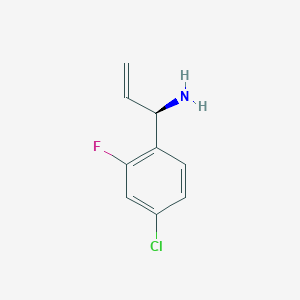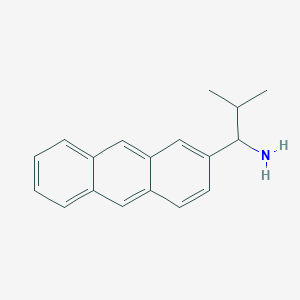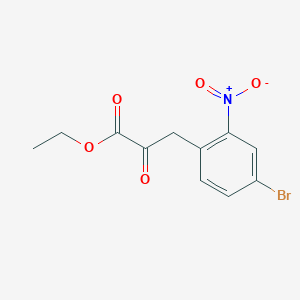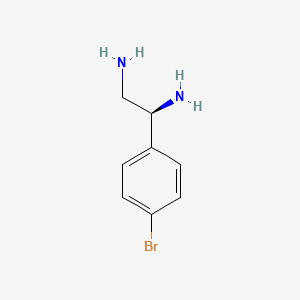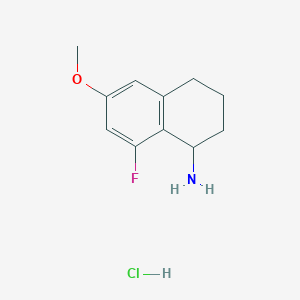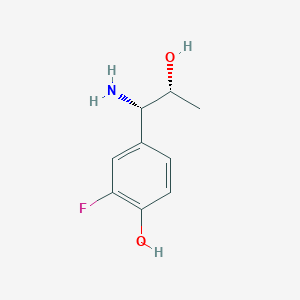![molecular formula C17H13N3O B13043619 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines an isoquinoline core with a pyrrolo[2,3-C]pyridine moiety, making it a valuable scaffold for the development of novel therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multi-step procedures that include the formation of the isoquinoline core, followed by the introduction of the pyrrolo[2,3-C]pyridine moiety. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-iodopyridine with suitable reagents can yield the desired pyrrolo[2,3-C]pyridine core, which is then coupled with an isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-C]pyridine
- 7-Methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylic acid ethyl ester
Uniqueness
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to its specific structural features that combine an isoquinoline core with a pyrrolo[2,3-C]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and pharmacology.
Propriétés
Formule moléculaire |
C17H13N3O |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
7-methoxy-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
InChI |
InChI=1S/C17H13N3O/c1-21-15-3-2-13-9-17(19-10-14(13)8-15)20-7-5-12-4-6-18-11-16(12)20/h2-11H,1H3 |
Clé InChI |
BTBOSGSHWODAGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN=C(C=C2C=C1)N3C=CC4=C3C=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
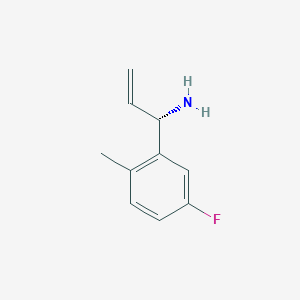
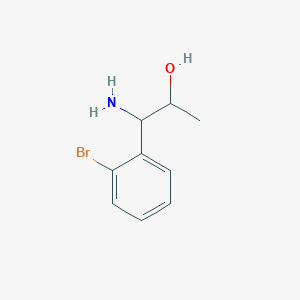

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)


